Synthetic Accessibility vs. Direct Procurement
The synthesis of 4-amino-6-methyl-2H-pyran-2-one (compound 10) proceeds from commercially available 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone, compound 3) in three distinct steps, with the transformation involving an intermediate not directly obtainable from the hydroxyl analog [1]. This synthetic requirement establishes a clear differentiation in both procurement cost and synthetic utility: while the 4-hydroxy precursor is directly purchasable, the 4-amino derivative necessitates additional synthetic investment, which directly impacts its value proposition as a research intermediate.
4-Hydroxy analog: 0 steps (commercial)
| Evidence Dimension | Synthetic steps required from common precursor |
|---|---|
| Target Compound Data | 3 synthetic steps |
| Comparator Or Baseline | 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone): 0 synthetic steps (commercially available) |
| Quantified Difference | +3 steps |
| Conditions | Starting material: 4-hydroxy-6-methyl-2H-pyran-2-one |
Why This Matters
The additional synthetic steps directly translate to higher procurement cost and reduced commercial availability of the target compound, making it a strategic, rather than commodity, purchase for laboratories requiring the 4-amino functionality.
- [1] CERVERA, M.; MORENO-MAÑAS, M.; PLEIXATS, R. 4-Amino-6-methyl-2-pyran-2-one. Preparation and reactions with aromatic aldehydes. Tetrahedron, 1990, 46(23), 7885-7892. View Source
